2-Benzylpyrrolidine-2-carboxylic acid
Overview
Description
2-Benzylpyrrolidine-2-carboxylic acid is a compound with the molecular weight of 205.26 . It is also known by its IUPAC name, 2-benzylproline .
Synthesis Analysis
The synthesis of this compound and its derivatives has been developed with highly encouraging yields . The initial compound used in the four-step synthesis of the target compounds is 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H15NO2 . The InChI code for this compound is 1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored in a dry environment at 2-8°C .Scientific Research Applications
Antimicrobial Activity : A study developed microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, highlighting that one of the derivatives, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, showed potent antimicrobial properties (Sreekanth & Jha, 2020).
Chemiluminescence in High-Performance Liquid Chromatography : The compound 2-(2-Aminoethyl)-1-methylpyrrolidine was used as a selective and sensitive derivatization reagent for carboxylic acid in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Chemical Synthesis and X-ray Structure Determination : Ni(II) complexes of the Schiff base of (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide and related compounds were synthesized and their absolute structures determined, useful in studying the conformation and π-electron distribution in these complexes (Langer et al., 2007).
Dipolar Cycloaddition Reactions : A study on the [3+2] dipolar cycloaddition reactions of an unstabilised azomethine ylide precursor with various alkenes under continuous flow conditions highlighted the synthesis of substituted N-benzylpyrrolidine products (Grafton, Mansfield, & Fray, 2010).
Biological Study with Creatine Kinase : Research synthesized racemic trans-2-imino-1,3-diazabicyclo[3.3.0]octane-8-carboxylic acid from 2-benzylcarbamyl-5-carbethoxypyrrolidine for studies with creatine kinase, finding that it was neither a substrate nor an inhibitor of the enzyme (Dietrich & Kenyon, 1984).
Metabolic Studies : A study involving 1-benzylpyrrolidine examined the trapping of metabolically generated electrophilic species with cyanide ion and characterized various cyano adducts, contributing to our understanding of metabolic processes and cytotoxic agents (Ho & Castagnoli, 1980).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include measures for prevention, response, storage, and disposal .
Properties
IUPAC Name |
2-benzylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLFIASPODZOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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